molecular formula C13H16O4 B584052 4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester CAS No. 112805-58-0

4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester

Cat. No.: B584052
CAS No.: 112805-58-0
M. Wt: 236.267
InChI Key: BDCUIFGTTIEBLT-GFCCVEGCSA-N
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Description

4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester is an organic compound with the molecular formula C13H16O4. It is characterized by the presence of an oxirane (epoxide) ring and a benzene ring, making it a versatile compound in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester typically involves the following steps:

    Epoxidation: The starting material, a suitable allyl benzene derivative, undergoes epoxidation to introduce the oxirane ring. This can be achieved using peracids such as m-chloroperoxybenzoic acid (mCPBA) under mild conditions.

    Esterification: The resulting epoxide is then subjected to esterification with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the ester group or the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

    Nucleophilic Substitution: The major products are the corresponding ring-opened derivatives.

    Oxidation: Oxidation can yield carboxylic acids or ketones.

    Reduction: Reduction typically results in the formation of alcohols or alkanes.

Scientific Research Applications

4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester finds applications in various fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester involves its reactivity towards nucleophiles due to the strained oxirane ring. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester
  • 4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Ethyl Ester
  • 4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid

Uniqueness

4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester is unique due to its specific stereochemistry (2S configuration) and the presence of a methyl ester group. This configuration can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

methyl 3-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCUIFGTTIEBLT-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC1=CC=C(C=C1)OC[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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